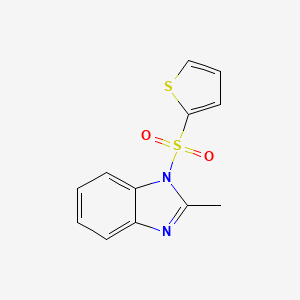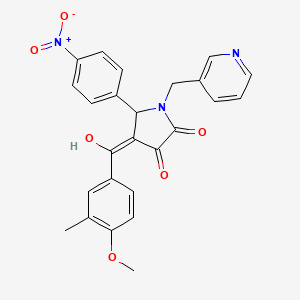
N-(4-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as MQCA, is a synthetic compound that belongs to the class of quinolinecarboxamides. MQCA has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound may exert its anti-cancer effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to inhibit the activity of certain inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, as well as the activity of certain inflammatory mediators. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its unique properties and mechanism of action. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Future Directions
There are several future directions for the study of N-(4-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of research is the development of new drugs based on the structure and mechanism of action of this compound. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Furthermore, the potential use of this compound as a diagnostic tool for the detection of certain diseases is an area of research that warrants further investigation.
Synthesis Methods
N-(4-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzaldehyde with cyclohexanone in the presence of a catalyst to form 4-methyl-2-cyclohexen-1-one. The resulting product is then reacted with ethylamine to form N-ethyl-4-methyl-2-cyclohexen-1-imine, which is further reacted with 2-chloroacetamide to form this compound.
Scientific Research Applications
N-(4-methylphenyl)-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied for its potential use in scientific research as a potential drug candidate for the treatment of various diseases. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-6-8-13(9-7-11)18-16(20)14-10-12-4-2-3-5-15(12)19-17(14)21/h6-10H,2-5H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJLJKAISVTLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(CCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(4-quinolinyl)-3-piperidinol](/img/structure/B5265142.png)
![3-[(2-thienylcarbonyl)amino]phenyl acetate](/img/structure/B5265151.png)

![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5265170.png)
![4-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5265177.png)
![[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5265182.png)

![N-{[1-(3-vinylbenzyl)pyrrolidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5265190.png)
![5-imino-6-(1H-indol-3-ylmethylene)-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5265196.png)

![{2-[2-(benzyloxy)phenoxy]ethyl}ethylamine hydrochloride](/img/structure/B5265210.png)
![ethyl 4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylmethyl)-1H-pyrazole-3-carboxylate](/img/structure/B5265218.png)
![7-[(5-propyl-4-isoxazolyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5265235.png)
![6-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5265243.png)
